

# Navigating the Challenges of Tetrandrine Delivery: A Technical Support Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Tetrandrine  
CAS No.: 916770-74-6  
Cat. No.: B7760034

[Get Quote](#)

Welcome to the Technical Support Center for **Tetrandrine** Bioavailability Enhancement. This guide is designed for researchers, scientists, and drug development professionals actively working with **Tetrandrine** (TET). As a potent bisbenzylisoquinoline alkaloid with significant therapeutic promise, the clinical translation of **Tetrandrine** is often hampered by its poor aqueous solubility and low oral bioavailability. This document provides in-depth, evidence-based strategies and troubleshooting guides to overcome these experimental hurdles.

Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and reproducibility of your experiments. We will delve into the causality behind experimental choices, offering self-validating protocols and citing authoritative sources to support our recommendations.

## Frequently Asked Questions (FAQs)

Here, we address common initial queries regarding **Tetrandrine**'s formulation challenges.

Q1: What are the primary reasons for the low oral bioavailability of **Tetrandrine**?

A1: The low oral bioavailability of **Tetrandrine** stems from a combination of its physicochemical properties and physiological interactions:

- **Poor Aqueous Solubility:** **Tetrandrine** is a highly lipophilic molecule with very low solubility in water at physiological pH, which limits its dissolution in gastrointestinal fluids—a prerequisite

for absorption.[1][2]

- P-glycoprotein (P-gp) Efflux: **Tetrandrine** is a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively pumps **Tetrandrine** back into the intestinal lumen after absorption, significantly reducing its net uptake into systemic circulation.[3][4]
- First-Pass Metabolism: In silico models predict that **Tetrandrine** is a substrate for several cytochrome P450 enzymes, most notably CYP3A4, which is abundant in the liver and small intestine.[5] This extensive first-pass metabolism rapidly degrades the drug before it can reach systemic circulation.

Q2: What are the main strategies to enhance the oral bioavailability of **Tetrandrine**?

A2: The primary strategies focus on overcoming the challenges mentioned above and can be broadly categorized as:

- Advanced Formulation Technologies: These aim to improve the solubility and dissolution rate of **Tetrandrine**. Key approaches include the use of solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, and nanocrystals.[6][7]
- Co-administration with Bioavailability Enhancers: This strategy involves the use of agents that inhibit P-gp efflux pumps and/or CYP3A4 metabolic enzymes.

## Troubleshooting Guide: Advanced Formulation Strategies

This section provides detailed protocols and troubleshooting for common formulation challenges.

### Strategy 1: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids. This pre-dissolved state of **Tetrandrine** in the nanoemulsion droplets enhances its absorption.

A reported successful formulation for a **Tetrandrine** SNEDDS with a 2.33-fold increase in oral bioavailability consists of:[2][8]

- Oil Phase: Oleic acid (40% w/w)
- Surfactant Mixture: Soy phosphatidylcholine (SPC) (15% w/w) and Cremophor RH-40 (30% w/w)
- Co-surfactant: Polyethylene glycol 400 (PEG400) (15% w/w)

Step-by-Step Procedure:

- Accurately weigh the calculated amounts of oleic acid, SPC, Cremophor RH-40, and PEG400 into a glass vial.
- Add the desired amount of **Tetrandrine** to the mixture.
- Heat the mixture to 40°C in a water bath and stir continuously with a magnetic stirrer until a clear and homogenous solution is obtained.
- To assess the self-emulsification properties, add 1 mL of the prepared SNEDDS formulation to 100 mL of purified water in a beaker with gentle agitation at 37°C. The formation of a clear or slightly bluish-white nanoemulsion indicates successful formulation.

| Problem                                                | Potential Cause                                                                                                                                            | Troubleshooting Steps                                                                                                                                                                                                   |
|--------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Precipitation Upon Dilution                       | The drug is not sufficiently solubilized in the oil phase or the surfactant/co-surfactant system cannot maintain the drug in solution upon emulsification. | - Screen different oils for higher Tetrandrine solubility.- Adjust the ratio of surfactant to co-surfactant to optimize the hydrophilic-lipophilic balance (HLB).- Consider using a combination of oils or surfactants. |
| Formation of a Coarse or Unstable Emulsion             | The formulation is outside the optimal self-emulsifying region. The surfactant concentration may be too low, or the oil-to-surfactant ratio is not ideal.  | - Construct a ternary phase diagram to identify the optimal self-emulsifying region.- Increase the surfactant concentration.- Experiment with different surfactants or co-surfactants.                                  |
| Phase Separation or Cracking of the Emulsion Over Time | Thermodynamic instability of the formulation.                                                                                                              | - Optimize the formulation by adjusting the proportions of oil, surfactant, and co-surfactant.- Ensure the use of high-purity excipients.                                                                               |

## Strategy 2: Nanocrystal Formulation

Reducing the particle size of **Tetrandrine** to the nanometer range significantly increases its surface area, leading to a higher dissolution velocity and improved bioavailability.

A study demonstrating a 3.07-fold increase in the AUC of **Tetrandrine** utilized a media milling method:[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Stabilizer: Poloxamer 407 (P407)
- Cryoprotectant (for freeze-drying): Mannitol

Step-by-Step Procedure:

- Prepare an aqueous solution of the stabilizer (e.g., 1% w/v P407).
- Disperse the **Tetrandrine** powder in the stabilizer solution to form a pre-suspension.
- Introduce the pre-suspension into a media mill (e.g., a planetary ball mill) containing grinding media (e.g., zirconium oxide beads).
- Mill the suspension at a specified speed and duration until the desired particle size is achieved. Monitor particle size using dynamic light scattering (DLS).
- Separate the nanocrystal suspension from the grinding media.
- If a solid dosage form is desired, add a cryoprotectant (e.g., mannitol) to the nanosuspension and freeze-dry (lyophilize).

| Problem                                          | Potential Cause                                                                                                                    | Troubleshooting Steps                                                                                                                                                                                                      |
|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Aggregation During Milling or Storage   | Insufficient stabilization of the newly formed surfaces. The concentration or type of stabilizer is not optimal.                   | - Increase the concentration of the stabilizer.- Screen different stabilizers (e.g., other poloxamers, celluloses, or surfactants).- Optimize the milling parameters (e.g., milling time, speed) to avoid over-processing. |
| Crystal Growth (Ostwald Ripening) During Storage | The formulation has a broad particle size distribution, leading to the dissolution of smaller particles and growth of larger ones. | - Optimize the milling process to achieve a narrow particle size distribution.- Add a second stabilizer that can inhibit crystal growth.                                                                                   |
| Contamination from Grinding Media                | Abrasion of the milling beads or jar.                                                                                              | - Use high-quality, durable grinding media.- Optimize milling parameters to reduce mechanical stress.                                                                                                                      |

## Strategy 3: Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enhancing their absorption.

The ethanol injection method is a common and relatively simple technique for preparing liposomes:[12]

- Lipids: Soy phosphatidylcholine (SPC) and Cholesterol (CHO)
- Stealth Agent: DSPE-PEG2000 (to prolong circulation time)

Step-by-Step Procedure:

- Dissolve **Tetrandrine**, SPC, Cholesterol, and DSPE-PEG2000 in ethanol. A typical ratio might be SPC:CHO:DSPE-PEG2000 at 4:1:0.5 (w/w) with a **Tetrandrine** to SPC ratio of 1:10 (w/w).
- Heat an aqueous buffer (e.g., PBS pH 7.4) to a temperature above the phase transition temperature of the lipids (e.g., 55°C).
- Slowly inject the ethanolic lipid solution into the pre-heated aqueous phase with constant stirring.
- Continue stirring to allow for the formation of liposomes and the evaporation of ethanol.
- To obtain a uniform size distribution, extrude the liposome suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm followed by 200 nm).

| Problem                              | Potential Cause                                                                         | Troubleshooting Steps                                                                                                                                                                                                                                          |
|--------------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Encapsulation Efficiency         | Suboptimal drug-to-lipid ratio.<br>Poor solubility of Tetrandrine in the lipid bilayer. | - Optimize the drug-to-lipid ratio by performing a titration study.- Screen different phospholipids with varying acyl chain lengths and saturation.- Adjust the pH of the aqueous phase to influence the charge and partitioning of Tetrandrine.               |
| Liposome Aggregation and Instability | Insufficient surface charge or steric hindrance. Improper storage conditions.           | - Incorporate charged lipids to increase electrostatic repulsion.- Optimize the concentration of the PEGylated lipid (DSPE-PEG2000) for effective steric stabilization.- Store liposomes at an appropriate temperature (typically 4°C) and protect from light. |
| Variability in Particle Size         | Inconsistent preparation method. Inefficient extrusion process.                         | - Ensure a slow and constant injection rate during the ethanol injection method.- Control the temperature and stirring speed precisely.- Perform multiple extrusion cycles to achieve a narrow size distribution.                                              |

## Troubleshooting Guide: Co-administration with Bioavailability Enhancers

This section explores the strategy of inhibiting key proteins that limit **Tetrandrine's** systemic exposure.

## Strategy 4: Inhibition of P-glycoprotein (P-gp) and CYP3A4

By co-administering **Tetrandrine** with inhibitors of P-gp and/or CYP3A4, it is possible to reduce its efflux and first-pass metabolism, thereby increasing its oral bioavailability.

Caption: Workflow of **Tetrandrine** absorption and the points of intervention for bioavailability enhancement.

Q3: What are some examples of P-gp and CYP3A4 inhibitors that could be used in pre-clinical studies with **Tetrandrine**?

A3: Several compounds are known to inhibit P-gp and/or CYP3A4 and can be considered for co-administration studies:

- Ketoconazole: A potent inhibitor of both P-gp and CYP3A4. Its co-administration would be expected to significantly increase **Tetrandrine**'s plasma concentrations.
- Ritonavir: Another dual inhibitor of P-gp and CYP3A4, often used as a pharmacokinetic booster for other drugs.[\[4\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Grapefruit Juice: Contains furanocoumarins that are potent inhibitors of intestinal CYP3A4. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[12\]](#)[\[17\]](#) Co-administration can provide a proof-of-concept for the role of CYP3A4 in **Tetrandrine**'s metabolism.
- Elacridar (GF120918): A specific and potent P-gp inhibitor that can be used to isolate the effect of P-gp efflux on **Tetrandrine**'s bioavailability.[\[18\]](#)

Q4: We are co-administering a P-gp inhibitor with **Tetrandrine**, but the increase in bioavailability is lower than expected. What could be the issue?

A4:

- Dominant Role of Metabolism: It's possible that first-pass metabolism by CYP3A4 is the primary barrier to **Tetrandrine**'s bioavailability in your experimental model. In this case, a P-gp inhibitor alone may have a limited effect. Consider using a dual P-gp/CYP3A4 inhibitor or co-administering both a P-gp and a CYP3A4 inhibitor.

- **Insufficient Dose of the Inhibitor:** The dose of the P-gp inhibitor may not be sufficient to saturate the P-gp transporters in the gut. A dose-response study for the inhibitor's effect on **Tetrandrine's** pharmacokinetics may be necessary.
- **Timing of Administration:** The timing of the inhibitor administration relative to **Tetrandrine** is crucial. The inhibitor should be administered prior to or concurrently with **Tetrandrine** to ensure that P-gp is inhibited when **Tetrandrine** is being absorbed.

## Comparative Bioavailability Data

The following table summarizes the reported improvements in the bioavailability of **Tetrandrine** with different formulation strategies.

| Formulation Strategy                               | Key Excipients/Method                                | Fold Increase in Bioavailability (AUC)                                                                                                                 | Reference      |
|----------------------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|----------------|
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Oleic acid, SPC, Cremophor RH-40, PEG400             | ~2.33                                                                                                                                                  | [2][8][19][20] |
| Nanocrystals                                       | Media milling with Poloxamer 407 as a stabilizer     | ~3.07                                                                                                                                                  | [9][10][11]    |
| Solid Lipid Nanoparticles (SLNs)                   | Precirol® ATO 5, glyceryl monostearate, stearic acid | Data for IV administration shows higher plasma concentration and lower clearance. Oral bioavailability data not specified but expected to be enhanced. | [21][22]       |

## Visualizing the Mechanisms of Bioavailability Enhancement

The following diagram illustrates how advanced formulations and inhibitors can overcome the barriers to **Tetrandrine's** oral absorption.



[Click to download full resolution via product page](#)

Caption: Mechanisms of enhancing **Tetrandrine's** oral bioavailability.

This technical support guide provides a comprehensive overview of strategies to enhance the bioavailability of **Tetrandrine**. By understanding the underlying challenges and implementing the detailed protocols and troubleshooting advice provided, researchers can significantly improve the systemic exposure of this promising therapeutic agent in their pre-clinical studies.

## References

- GF120918 (elacridar)
- Advances in nano-preparations for improving **tetrandrine** solubility and bioavailability. (URL not available)

- Progress on structural modification of **Tetrandrine** with wide range of pharmacological activities. (URL not available)
- Self-Nanoemulsifying Drug Delivery System of **Tetrandrine** for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study. (URL: [\[Link\]](#))
- Preparation, Characterization, and Anti-Lung Cancer Activity of **Tetrandrine**-Loaded Stealth Liposomes. (URL: [\[Link\]](#))
- Preparation and Evaluation of **Tetrandrine** Nanocrystals to Improve Bioavailability. (URL: [\[Link\]](#))
- Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (URL: [\[Link\]](#))
- Grapefruit juice and drug interactions. Exploring mechanisms of this interaction and potential toxicity for certain drugs. (URL: [\[Link\]](#))
- Pharmacokinetic and Toxicological Characterization of **Tetrandrine** Using in silico ADMET Modelling. (URL: [\[Link\]](#))
- Progress on structural modification of **Tetrandrine** with wide range of pharmacological activities. (URL: [\[Link\]](#))
- Self-Nanoemulsifying Drug Delivery System of **Tetrandrine** for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study. (URL: [\[Link\]](#))
- Review of grapefruit juice-drugs interactions mediated by intestinal CYP3A4 inhibition. (URL: [\[Link\]](#))
- The effect of grapefruit juice on drug disposition. (URL: [\[Link\]](#))
- P-glycoprotein Inhibition for Optimal Drug Delivery. (URL: [\[Link\]](#))
- Overcoming Physiological Barriers: Nanocrystal Formulations for Divers | IJN. (URL: [\[Link\]](#))
- Challenges, Unmet Needs, and Future Directions for Nanocrystals in Dermal Drug Delivery. (URL: [\[Link\]](#))

- Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view. (URL: [\[Link\]](#))
- Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. (URL: [\[Link\]](#))
- Micellar Marvels: Navigating the Complexities of Self-Emulsifying Drug Delivery Systems. (URL: not available)
- Pharmacokinetic and Toxicological Characterization of **Tetrandrine** Using in silico ADMET Modelling. (URL: [\[Link\]](#))
- LIPOSOME: METHODS OF PREPARATION AND APPLIC
- Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with **Tetrandrine**. (URL: [\[Link\]](#))
- Full article: Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view. (URL: [\[Link\]](#))
- Advances in nano-preparations for improving **tetrandrine** solubility and bioavailability. (URL: [\[Link\]](#))
- Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (URL: [\[Link\]](#))
- Advanced Formulation Strategies For Enhancing Solubility And Permeability Of Ritonavir: A Comprehensive Review. (URL: [\[Link\]](#))
- A Comprehensive Review on Liposome: Preparation Methods, Characterization, And Applic
- Preparation, characterization, pharmacokinetics and tissue distribution of solid lipid nanoparticles loaded with **tetrandrine**. (URL: [\[Link\]](#))
- Self-Nanoemulsifying Drug Delivery System of **Tetrandrine** for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study. (URL: [\[Link\]](#))

- **Tetrandrine**: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. (URL: [\[Link\]](#))
- Self-Nanoemulsifying Drug Delivery System of **Tetrandrine** for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study. (URL: [\[Link\]](#))
- Enhancement of the aqueous solubility and permeability of a poorly water soluble drug ritonavir via lyophilized milk-based solid dispersions. (URL: [\[Link\]](#))
- Preparation and Evaluation of **Tetrandrine** Nanocrystals to Improve Bioavailability. (URL: not available)
- Solid dispersion as an approach for bioavailability enhancement of poorly water-soluble drug ritonavir. (URL: [\[Link\]](#))
- Advances in nano-preparations for improving **tetrandrine** solubility and bioavailability | Request PDF. (URL: [\[Link\]](#))
- Solubility Enhancement of Poorly Water-Soluble Drug Ritonavir using Polyvinylpyrrolidone and Chitosan-based PI
- Preparation and Evaluation of **Tetrandrine** Nanocrystals to Improve Bioavailability. (URL: [\[Link\]](#))
- In vivo pharmacokinetic study and PBPK modeling: Comparison between 3D-printed nanocrystals and solid dispersions. (URL: [\[Link\]](#))
- Preparation and Evaluation of **Tetrandrine** Nanocrystals to Improve Bioavailability. (URL: [\[Link\]](#))
- Synergistic anti-candidal activity of **tetrandrine** on ketoconazole: an experimental study. (URL: [\[Link\]](#))
- Synergistic effects of **tetrandrine** on the antifungal activity of topical ketoconazole cream in the treatment of dermatophytoses: a clinical trial. (URL: [\[Link\]](#))
- IMPROVING THE SOLUBILITY AND DISSOLUTION OF RITONAVIR BY SOLID DISPERSION | Request PDF. (URL: [\[Link\]](#))

- Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review. (URL: [\[Link\]](#))

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Publication : USDA ARS [[ars.usda.gov](http://ars.usda.gov)]
- 2. [um.edu.mt](http://um.edu.mt) [[um.edu.mt](http://um.edu.mt)]
- 3. [japsonline.com](http://japsonline.com) [[japsonline.com](http://japsonline.com)]
- 4. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. [bocsci.com](http://bocsci.com) [[bocsci.com](http://bocsci.com)]
- 8. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. [rroj.com](http://rroj.com) [[rroj.com](http://rroj.com)]
- 10. [benthamscience.com](http://benthamscience.com) [[benthamscience.com](http://benthamscience.com)]
- 11. Preparation and Evaluation of Tetrandrine Nanocrystals to Improve Bioavailability - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 12. [japsonline.com](http://japsonline.com) [[japsonline.com](http://japsonline.com)]
- 13. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 14. Solid dispersion as an approach for bioavailability enhancement of poorly water-soluble drug ritonavir - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. [impactfactor.org](http://impactfactor.org) [[impactfactor.org](http://impactfactor.org)]
- 16. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]

- 17. Grapefruit juice and drug interactions. Exploring mechanisms of this interaction and potential toxicity for certain drugs - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 19. Self-Nanoemulsifying Drug Delivery System of Tetrandrine for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 20. Self-Nanoemulsifying Drug Delivery System of Tetrandrine for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with Tetrandrine - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 22. Preparation, characterization, pharmacokinetics and tissue distribution of solid lipid nanoparticles loaded with tetrandrine - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Navigating the Challenges of Tetrandrine Delivery: A Technical Support Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7760034#strategies-to-enhance-the-bioavailability-of-tetrandrine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)